N-(4-isopropyl-3-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-6-5-11(7-9(12)3)13-10(4)14/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSEXLQKZRATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of N 4 Isopropyl 3 Methylphenyl Acetamide and Derivatives
Advanced Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopy provides the fundamental framework for determining the molecular structure of N-(4-isopropyl-3-methylphenyl)acetamide by analyzing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the compound's atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on established principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm). The isopropyl group should exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The aryl methyl and acetyl methyl groups will each produce a singlet. The amide N-H proton will also present as a singlet, with a chemical shift that can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Amide N-H | 7.5 - 8.5 | Singlet (broad) |
| Aromatic H | 7.0 - 7.4 | Multiplet |
| Isopropyl CH | 2.8 - 3.2 | Septet |
| Aryl CH₃ | 2.2 - 2.4 | Singlet |
| Acetyl CH₃ | 2.0 - 2.2 | Singlet |
| Isopropyl (CH₃)₂ | 1.1 - 1.3 | Doublet |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. This compound is expected to show signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isopropyl, aryl methyl, and acetyl groups. The carbonyl carbon is the most deshielded, appearing furthest downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic C (substituted) | 130 - 145 |
| Aromatic C-H | 118 - 130 |
| Isopropyl CH | 33 - 37 |
| Acetyl CH₃ | 23 - 26 |
| Aryl CH₃ | 19 - 22 |
| Isopropyl CH₃ | 23 - 25 |
Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₇NO), the exact mass is 191.1310 u.
High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation is likely to proceed via several key pathways, including:
Alpha-cleavage: Loss of a methyl group from the isopropyl substituent to form a stable benzylic cation (m/z 176).
Amide bond cleavage: Cleavage of the N-C=O bond.
McLafferty-type rearrangement: Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion, resulting in a fragment at m/z 149.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 149 | [M - CH₂CO]⁺ |
| 134 | [M - CH₂CO - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the amide and aromatic functionalities.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3250 - 3350 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 2970 |
| C=O (Amide I) | Stretch | 1660 - 1690 |
| N-H (Amide II) | Bend | 1530 - 1570 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, data from the closely related derivative, N-(4-isopropylphenyl)acetamide , serves as a valuable reference for understanding the solid-state characteristics of this class of compounds.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The analysis of N-(4-isopropylphenyl)acetamide reveals its crystallographic parameters. This data defines the fundamental repeating unit of the crystal lattice.
Table 5: Crystallographic Data for the Derivative N-(4-isopropylphenyl)acetamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a | 14.0052 Å |
| b | 9.3488 Å |
| c | 7.8095 Å |
| α | 90.00° |
| β | 90.711° |
| γ | 90.00° |
| Volume | 1021.8 ų |
| Z | 4 |
Data corresponds to the derivative N-(4-isopropylphenyl)acetamide.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state packing of N-phenylacetamide derivatives is significantly influenced by intermolecular forces. For this compound, the most prominent interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction typically leads to the formation of chains or ribbons of molecules within the crystal lattice, a common structural motif for secondary amides. journal-vniispk.ru
In addition to hydrogen bonding, weaker interactions such as C-H···π and π-π stacking may also play a role in stabilizing the crystal structure. The relative orientation of the phenyl rings in adjacent molecules determines the presence and nature of any π-stacking interactions. The analysis of related crystal structures often reveals that these weaker forces are crucial for achieving an efficiently packed, three-dimensional architecture. researchgate.netfigshare.com
Conformational Analysis of the Acetamide (B32628) Moiety and Phenyl Ring in the Crystalline State
The spatial arrangement of the acetamide group relative to the phenyl ring in N-arylacetamides is a critical factor influencing their physicochemical properties and biological activity. In the crystalline state, this conformation is primarily dictated by a balance between intramolecular steric effects and intermolecular forces, most notably hydrogen bonding. While the crystal structure of this compound itself is not publicly available, detailed conformational analysis can be elucidated by examining closely related derivatives.
A key analog, N-(4-isopropylphenyl)acetamide, which differs only by the absence of a methyl group at the 3-position of the phenyl ring, provides significant insight. Its crystal structure is available in the Crystallography Open Database under the identification code 1519903. nih.gov Analysis of this structure reveals the fundamental conformational preferences of the N-(4-isopropylphenyl)acetamide framework.
Furthermore, the crystal structure of N-(4-isopropoxyphenyl)acetamide offers valuable comparative data. In this molecule, the acetamide unit is observed to be nearly planar. nih.gov The dihedral angle, which describes the twist between the plane of the phenyl ring and the plane of the acetamide group, is a crucial parameter in this analysis. For N-(4-isopropoxyphenyl)acetamide, this angle has been determined to be 19.68 (4)°. nih.govresearchgate.net This deviation from complete planarity suggests a compromise between the delocalization of the nitrogen lone pair into the phenyl ring, which would favor a planar conformation, and steric hindrance.
In the solid state, the conformation of these molecules is significantly stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules into chains, a common motif in the crystal packing of secondary amides. nih.gov The geometry of these hydrogen bonds is a defining feature of the crystal lattice.
The planarity of the acetamide moiety itself is another important structural characteristic. In N-(4-isopropoxyphenyl)acetamide, this unit is essentially planar, with a maximum deviation of only 0.0014 (6) Å for the carbon atom of the carbonyl group. nih.gov This planarity is expected due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a degree of double-bond character to the C-N bond.
The following table summarizes the key conformational and crystallographic parameters for N-(4-isopropylphenyl)acetamide, providing a basis for understanding the solid-state structure of the target compound and its derivatives.
| Parameter | Value | Reference |
| Compound | N-(4-isopropylphenyl)acetamide | nih.gov |
| COD ID | 1519903 | nih.gov |
| Molecular Formula | C₁₁H₁₅NO | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| Cell Length a (Å) | 14.0052 | nih.gov |
| Cell Length b (Å) | 9.3488 | nih.gov |
| Cell Length c (Å) | 7.8095 | nih.gov |
| Cell Angle β (°) | 90.711 | nih.gov |
This next table presents the reported dihedral angle for a closely related compound, illustrating the typical orientation of the acetamide and phenyl moieties.
| Compound | Dihedral Angle (Phenyl Ring vs. Acetamide Plane) | Reference |
| N-(4-isopropoxyphenyl)acetamide | 19.68 (4)° | nih.gov |
Computational and Theoretical Investigations of N 4 Isopropyl 3 Methylphenyl Acetamide and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are foundational in the theoretical study of molecules, providing detailed information about electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties. The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly used to optimize the molecular geometry of acetamide (B32628) derivatives. nih.goveurjchem.com These calculations yield optimized bond lengths and angles that are often in excellent agreement with experimental data obtained from X-ray diffraction, typically showing low root-mean-square deviation (RMSD). researchgate.net
For instance, studies on related N-phenylacetamide structures demonstrate a high correlation between DFT-calculated and experimentally determined parameters. researchgate.net The optimized structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, an acetamide analog, was compared with its experimentally determined structure, validating the computational approach. nih.gov This level of accuracy allows for the confident prediction of the three-dimensional structure of N-(4-isopropyl-3-methylphenyl)acetamide. Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule, crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
| Parameter | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP) (Å or °) |
|---|---|---|
| C=O Bond Length | 1.249 | 1.224 |
| N-C (amide) Bond Length | 1.369 | 1.367 |
| C-N-C Bond Angle | 106.4 | 107.1 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
In various acetamide analogs, the HOMO is typically localized over the phenyl ring system, indicating this region is prone to electrophilic attack. researchgate.net Conversely, the LUMO is often distributed over the acetamide portion or other electron-withdrawing groups. researchgate.net DFT calculations are used to determine the energies of these orbitals. nih.gov For this compound, FMO analysis would predict its reactivity profile, identifying the most likely sites for nucleophilic and electrophilic attack and providing a quantitative measure of its kinetic stability.
| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | nih.gov |
| 1,3-Bis(4-methylphenyl)triazene | -6.3212 | -0.7197 | 5.6015 | researchgate.net |
Molecular Modeling and Dynamics Simulations
While quantum calculations examine static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior and interactions of molecules, which is particularly important for understanding their function in complex biological systems.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.gov A more negative docking score generally indicates a stronger and more stable interaction. nih.gov
For analogs of this compound, docking studies have been performed to predict their binding affinity against various therapeutic targets. For example, N-(2-methoxy-benzyl)-acetamide was docked against PARP, a protein target in breast cancer treatment, to evaluate its potential as an anticancer agent. eurjchem.com Similar in silico studies could be applied to this compound to screen for potential biological targets and predict its binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.net
| Compound/Analog | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| BLZ945 (CSF1R inhibitor) | JNK | -11.107 | researchgate.net |
| 1,3-Bis(4-methylphenyl)triazene | HER2 Receptor (3PP0) | -9.8 | researchgate.net |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Spike Receptor Protein (2AJF) | -8.2 | nih.gov |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms. nih.gov These simulations can model the behavior of a molecule over time, from picoseconds to microseconds, offering insights into its conformational flexibility and stability in a simulated biological environment (e.g., in water). researchgate.net MD simulations are often used to refine the results of molecular docking, assessing the stability of the predicted ligand-protein complex over time. dntb.gov.ua
Intermolecular Interaction Analysis
The way molecules pack together in a solid state is governed by a network of intermolecular interactions. Understanding these forces is crucial for predicting the physical properties of a crystalline material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. iucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions involved in close intermolecular contacts. researchgate.net
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 53.8 | nih.gov |
| C···H / H···C | 21.7 | nih.gov |
| N···H / H···N | 13.6 | nih.gov |
| O···H / H···O | 10.8 | nih.gov |
In Silico Structure-Activity Relationship (SAR) Prediction and Modeling
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. nih.govtandfonline.com These computational models can predict the activity of new molecules, guide the synthesis of more potent analogs, and provide insights into the molecular features essential for a desired biological effect. nih.gov
For classes of compounds like N-arylacetamides, SAR studies have revealed important trends. For instance, the nature and position of substituents on the phenyl ring can significantly influence biological activity, such as enzyme inhibition. nih.gov Electron-withdrawing groups (like Cl) and electron-donating groups (like CH₃) at different positions can alter the electronic properties and steric profile of the molecule, affecting how it interacts with a biological target. nih.gov In the case of this compound, the 3-methyl and 4-isopropyl groups are key determinants of its physicochemical properties. The isopropyl group, in particular, adds significant lipophilicity and steric bulk, which could enhance binding to a hydrophobic pocket in a target protein. The methyl group further contributes to this effect. A hypothetical SAR model for a series of N-arylacetamides would quantify these effects, likely showing a positive correlation between lipophilicity in this region of the molecule and biological activity, assuming a complementary binding site.
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes an invaluable strategy. jubilantbiosys.comgardp.orgnih.gov LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov This approach uses a set of known active compounds to develop a model, or pharmacophore, that defines the essential structural features required for activity. nih.gov
A pharmacophore model for a series of active N-arylacetamide analogs would typically include features such as:
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
An aromatic ring feature.
One or more hydrophobic regions corresponding to the substituents on the phenyl ring.
Virtual screening involves using this pharmacophore model to search large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. jubilantbiosys.com For this compound, its structure maps well onto such a hypothetical pharmacophore. The amide group fulfills the hydrogen bonding requirements, while the substituted phenyl ring provides both the aromatic and key hydrophobic features. The specific arrangement and size of the isopropyl and methyl groups would be critical for a good fit to a detailed pharmacophore model, suggesting that it could be identified as a "hit" in a virtual screening campaign aimed at discovering molecules with a similar mechanism of action. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating N-(4-isopropyl-3-methylphenyl)acetamide from complex mixtures, allowing for its accurate identification and quantification. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers high chromatographic resolution, which is crucial for separating the analyte from other components in intricate biological or environmental samples. jmchemsci.com For acetamide (B32628) derivatives, GC/MS analysis often provides excellent sensitivity and specificity. researchgate.net In cases where the compound exhibits limited volatility, derivatization can be employed to enhance its amenability to GC analysis. jfda-online.comnih.gov
The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. Electron impact (EI) ionization is commonly used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte.
Below are proposed GC/MS parameters for the analysis of this compound, extrapolated from methods used for similar N-aryl acetamides. semanticscholar.orgresearchgate.net
| Parameter | Suggested Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| Expected Key Fragments | Molecular ion (M+), fragments corresponding to the loss of the acetyl group and cleavage of the isopropyl group. |
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov For N-aryl acetamides, reversed-phase LC is typically employed, separating compounds based on their hydrophobicity. thermofisher.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, making it the method of choice for analyzing trace levels of analytes in complex biological matrices. sigmaaldrich.com
This technique is invaluable for confirming the purity of synthesized this compound and for its unambiguous identification in research samples. Electrospray ionization (ESI) is a common ionization source for such analyses, typically operating in positive ion mode for acetamide compounds.
The following table outlines proposed LC-MS parameters for the analysis of this compound, based on established methods for related compounds. thermofisher.com
| Parameter | Suggested Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; precursor ion scan for identification |
| MRM Transitions | To be determined by infusing a standard of the compound. The precursor ion would be [M+H]+. |
Spectrometric Quantification Methods for Concentration Determination
Spectrometric methods, particularly UV-Visible spectrophotometry, offer a straightforward and cost-effective approach for determining the concentration of this compound in solution, provided that interfering substances are not present. libretexts.org This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. cerritos.edu
To perform a quantitative analysis, a wavelength of maximum absorbance (λmax) for this compound must first be identified by scanning a solution of the pure compound across a range of UV-Visible wavelengths. Subsequently, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. youtube.com The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
The following table provides a hypothetical example of data that would be used to generate a standard curve for quantification.
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.052 |
| 2.5 | 0.130 |
| 5.0 | 0.261 |
| 10.0 | 0.525 |
| 20.0 | 1.048 |
Optimized Sample Preparation and Extraction Protocols for In Vitro and Ex Vivo Research Studies
Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results, especially when dealing with complex biological matrices such as plasma, tissue homogenates, or cell lysates. nih.gov The primary goals of sample preparation are to remove interfering substances (e.g., proteins, lipids, salts) and to concentrate the analyte to a level suitable for detection. mdpi.com Common techniques for the extraction of small molecules like N-aryl acetamides include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). iucr.org
For in vitro and ex vivo research studies involving this compound, a protein precipitation step followed by LLE or SPE would likely provide a clean extract suitable for LC-MS or GC/MS analysis.
Below is a proposed sample preparation protocol for the extraction of this compound from a plasma sample.
| Step | Procedure |
| 1. Protein Precipitation | To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. |
| 2. Vortex and Centrifuge | Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. |
| 3. Supernatant Transfer | Carefully transfer the supernatant to a clean tube. |
| 4. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. |
| 5. Reconstitution | Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). |
| 6. Analysis | Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system. |
Future Directions and Research Opportunities
Exploration of Novel, Sustainable Synthetic Routes for N-(4-isopropyl-3-methylphenyl)acetamide
The traditional synthesis of N-aryl acetamides often involves the acylation of an aniline (B41778) derivative, a process that can utilize reagents and solvents with considerable environmental footprints. Future research should prioritize the development of green and sustainable synthetic methodologies. Key areas of exploration include:
Catalytic Amidation: Investigating novel catalytic systems (e.g., those based on non-precious metals like iron, copper, or manganese) for the direct amidation of 4-isopropyl-3-methylaniline (B3267561) with acetic acid or its derivatives. This would circumvent the need for stoichiometric activating agents and reduce waste.
Biocatalysis: Employing enzymes, such as lipases or acyltransferases, to catalyze the acetylation reaction. Biocatalytic processes can offer high selectivity under mild conditions (ambient temperature and pressure) in aqueous media, representing a significant advancement in sustainable manufacturing.
Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for process intensification, leading to higher yields and purity while minimizing solvent usage and energy consumption.
Solvent Minimization: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids (like scCO₂), or even solvent-free reaction conditions, to drastically reduce volatile organic compound (VOC) emissions.
Deeper Mechanistic Elucidation of Observed Biological Activities at the Molecular and Sub-cellular Levels
N-substituted phenylacetamides are known to exhibit a range of biological activities. nih.goviucr.org A critical future direction is to move beyond preliminary screening and uncover the precise molecular and sub-cellular mechanisms of action for this compound. Research should focus on:
Target Identification: Utilizing unbiased screening approaches like chemical proteomics (e.g., activity-based protein profiling) to identify the direct protein targets of the compound within the cell.
Pathway Analysis: Once primary targets are identified, subsequent studies should map the downstream signaling pathways that are modulated. This involves techniques like Western blotting, qPCR, and reporter gene assays to understand how the compound's binding event is transduced into a cellular response.
Sub-cellular Localization: Employing fluorescence microscopy with tagged versions of the compound or its targets to visualize its distribution within the cell. Determining whether the compound accumulates in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) is crucial for understanding its function and potential off-target effects.
Structural Biology: Co-crystallizing the compound with its purified protein target to solve the three-dimensional structure of the complex. nih.gov This provides the ultimate resolution of the binding mode and reveals key molecular interactions that can inform future drug design efforts.
Rational Design of Next-Generation this compound Analogs with Enhanced Selectivity and Potency
Based on an understanding of its mechanism and molecular targets, a rational design program can be initiated to create analogs with improved properties. This medicinal chemistry effort would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically modifying the core structure. Modifications could include altering the isopropyl and methyl substituents on the phenyl ring, changing the length of the acetyl group, or introducing other functional groups to probe for interactions with the biological target.
Computational Modeling: Using in silico tools such as molecular docking and molecular dynamics simulations to predict how newly designed analogs will bind to the target protein. This computational pre-screening can help prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources.
Pharmacokinetic Optimization: Designing analogs with improved ADME (absorption, distribution, metabolism, and excretion) properties. This could involve modifications that enhance solubility, improve metabolic stability, or tune cell permeability to create a more effective and drug-like molecule.
Application in Advanced In Vitro Biological Systems Modeling (e.g., Organoids, 3D Cell Cultures)
Traditional 2D cell culture monolayers often fail to replicate the complex microenvironment of native human tissue. nih.gov Future research should leverage advanced 3D culture systems to test the effects of this compound in a more physiologically relevant context. sigmaaldrich.com
Tumor Organoids: If the compound shows anti-cancer potential, its efficacy can be evaluated on patient-derived tumor organoids. nih.gov These "mini-tumors in a dish" preserve the cellular heterogeneity and architecture of the original tumor, offering a powerful platform for predicting patient-specific responses.
Tissue-Specific Organoid Models: Depending on the compound's identified activity, it could be tested on organoids representing various tissues such as the liver, intestine, or brain. nih.gov This allows for the assessment of both efficacy and potential toxicity in a human-relevant system, reducing reliance on animal models.
High-Content Imaging and Analysis: Combining organoid cultures with automated high-content imaging allows for the multiparametric analysis of cellular phenotypes (e.g., proliferation, apoptosis, differentiation) in a 3D context, providing a rich dataset to quantify the compound's biological impact. nih.gov
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Understanding of Compound Effects
To gain a holistic view of the cellular response to this compound, an integrated multi-omics approach is essential. nih.gov This systems-level analysis can reveal complex biological signatures and uncover novel mechanisms.
Transcriptomics (RNA-Seq): Analyzing changes in gene expression across the entire genome following compound treatment to identify regulated genes and pathways.
Proteomics: Quantifying global changes in protein levels and post-translational modifications to understand how the compound affects cellular machinery and signaling networks.
Metabolomics: Profiling the levels of small-molecule metabolites (e.g., amino acids, lipids, sugars) to capture the downstream functional output of genetic and proteomic changes. semanticscholar.org This can provide direct evidence of physiological and pathological processes affected by the compound. semanticscholar.org
By integrating these disparate datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers of response, and generate new, testable hypotheses. nih.govnih.gov
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 64755-38-0 |
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₂H₁₇NO | Primary subject of the article |
| 4-isopropyl-3-methylaniline | C₁₀H₁₅N | Potential synthetic precursor |
| Acetic Acid | C₂H₄O₂ | Potential synthetic reagent |
| N-(3-amino-4-methylphenyl)acetamide | C₉H₁₂N₂O | Analogous compound structure epa.gov |
| N-(3-methylphenyl)acetamide | C₉H₁₁NO | Analogous compound structure nist.gov |
| N-(4-isopropylphenyl)acetamide | C₁₁H₁₅NO | Analogous compound structure nih.gov |
Q & A
Q. What are the standard synthetic routes for N-(4-isopropyl-3-methylphenyl)acetamide?
The compound is typically synthesized via acetylation of the corresponding aromatic amine (e.g., 4-isopropyl-3-methylaniline) using acetic anhydride or acetyl chloride under reflux conditions. Reaction optimization may involve controlling stoichiometry, temperature (80–120°C), and solvent choice (e.g., dichloromethane or toluene). Purification is achieved via recrystallization or column chromatography, with yields monitored by thin-layer chromatography (TLC) .
Q. How is the structural identity of this compound confirmed?
Structural characterization employs:
- NMR spectroscopy : and NMR to confirm substitution patterns and acetamide group integration.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for visualization .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) of structurally similar acetamides (e.g., N-(4-methoxyphenyl)acetamide):
Q. How is purity assessed during synthesis?
Purity is validated via:
- HPLC : Reverse-phase chromatography with UV detection (λ~255 nm, typical for aromatic acetamides).
- Melting point analysis : Compare observed values to literature data.
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) composition .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging derivatives of this compound?
Employ Design of Experiments (DoE) to test variables:
- Catalyst screening (e.g., pyridine for acid scavenging).
- Solvent polarity (DMF vs. THF) and reaction time.
- Microwave-assisted synthesis to reduce time and improve regioselectivity .
Q. How are crystallographic data contradictions resolved (e.g., disordered isopropyl groups)?
- Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder.
- Validate with independent refinement in Olex2 or WinGX .
- Cross-check with spectroscopic data (e.g., - NOESY for spatial proximity) .
Q. What methodologies are used to study potential biological interactions of this compound?
- In vitro assays : Cytotoxicity screening via MTT assay (e.g., IC determination in cancer cell lines) .
- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2) using AutoDock Vina.
- Metabolic stability : Liver microsome assays to assess pharmacokinetic properties.
Q. How can computational modeling predict physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
